

# discovery and synthesis of Win 58237

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## Compound of Interest

Compound Name: Win 58237

Cat. No.: B10800992

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An In-depth Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives as Kinase Inhibitors

## Introduction

While the specific compound "**Win 58237**" is not readily identifiable in the public domain, it likely belongs to the well-established class of pyrazolo[1,5-a]pyrimidine compounds. This class of nitrogen-containing heterocyclic molecules has garnered significant attention in medicinal chemistry due to its versatile biological activities.<sup>[1]</sup> Pyrazolo[1,5-a]pyrimidines are recognized as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.<sup>[2][3]</sup> Their scaffold is a key component in several clinically approved and investigational drugs, particularly in targeted cancer therapy. This guide will provide a comprehensive overview of the discovery, synthesis, and biological evaluation of pyrazolo[1,5-a]pyrimidine derivatives, using examples of potent kinase inhibitors to illustrate the core principles and methodologies.

## Discovery and Therapeutic Potential

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, known to interact with the ATP-binding pocket of various kinases.<sup>[2]</sup> This has led to the development of numerous derivatives targeting kinases such as phosphoinositide 3-kinases (PI3Ks), cyclin-dependent kinases (CDKs), Pim-1 kinase, and tropomyosin receptor kinases (Trks).<sup>[4][5][6][7]</sup> Dysregulation of these kinases is implicated in various cancers and inflammatory diseases.<sup>[1]</sup> For instance, selective PI3K $\delta$  inhibitors based on the pyrazolo[1,5-a]pyrimidine core have shown promise for the treatment of asthma and other inflammatory conditions.<sup>[1]</sup>

## General Synthesis Strategies

The synthesis of the pyrazolo[1,5-a]pyrimidine core typically involves the cyclocondensation of a 5-aminopyrazole derivative with a 1,3-dielectrophilic species.<sup>[8]</sup> Common strategies include reactions with  $\beta$ -dicarbonyl compounds,  $\beta$ -enaminones, or their equivalents.<sup>[9]</sup> Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique, often leading to reduced reaction times and improved yields.<sup>[8]</sup>

## Experimental Protocol: Synthesis of a 2-Methyl-5,7-disubstituted Pyrazolo[1,5-a]pyrimidine Core

This protocol outlines a multi-step synthesis representative of the preparation of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, adapted from the synthesis of PI3K $\delta$  inhibitors.<sup>[1]</sup>

### Step 1: Synthesis of 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1)

- **Materials:** 5-Amino-3-methylpyrazole, diethyl malonate, sodium ethoxide, ethanol.
- **Procedure:** 5-Amino-3-methylpyrazole is reacted with diethyl malonate in the presence of a base like sodium ethoxide in ethanol. The mixture is heated under reflux for 24 hours. After cooling, the precipitate is filtered, washed with a cold solvent, and dried to yield the dihydroxy-heterocycle 1.<sup>[1]</sup>

### Step 2: Synthesis of 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2)

- **Materials:** 2-Methylpyrazolo[1,5-a]pyrimidine-5,7-diol (1), phosphorus oxychloride ( $\text{POCl}_3$ ), acetonitrile.
- **Procedure:** Compound 1 is subjected to a chlorination reaction with phosphorus oxychloride in a solvent such as acetonitrile. The reaction mixture is heated at 80°C for 5 hours. After completion, the solvent is evaporated, and the residue is carefully treated with ice water. The resulting precipitate is filtered, washed, and dried to give the dichloro-derivative 2.<sup>[1]</sup>

### Step 3: Selective Substitution at C7

- **Materials:** 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine (2), morpholine, potassium carbonate, acetone.

- Procedure: The dichloro-derivative 2 undergoes a selective nucleophilic substitution at the more reactive C7 position. The compound is reacted with a nucleophile, such as morpholine, in the presence of a base like potassium carbonate in acetone at room temperature for 1.5 hours. This yields the 7-substituted-5-chloro-pyrazolo[1,5-a]pyrimidine intermediate.[\[1\]](#)

#### Step 4: Substitution at C5 via Suzuki Coupling

- Materials: 7-substituted-5-chloro-pyrazolo[1,5-a]pyrimidine intermediate, desired boronic acid or ester (e.g., indole-4-boronic acid pinacol ester), tetrakis(triphenylphosphine)palladium(0), 2M aqueous sodium carbonate, 1,2-dimethoxyethane (DME).
- Procedure: The final diversification is often achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling. The 5-chloro intermediate is reacted with a suitable boronic acid or ester in the presence of a palladium catalyst and a base in a solvent like DME. The reaction is typically heated under reflux for 16 hours to yield the final 5,7-disubstituted pyrazolo[1,5-a]pyrimidine product.[\[1\]](#)

## Quantitative Data

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC<sub>50</sub>) against the target kinase. The following tables summarize representative data for different kinase inhibitor classes based on this scaffold.

Table 1: PI3K $\delta$  Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives[\[4\]](#)

Compound ID	PI3K $\delta$ IC <sub>50</sub> (nM)	PI3K $\alpha/\delta$ Selectivity	PI3K $\beta/\delta$ Selectivity	PI3K $\gamma/\delta$ Selectivity
CPL302415 (6)	18	79	1415	939
Idelalisib	-	-	-	-

Table 2: CDK2 Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives[\[5\]](#)

Compound ID	CDK2 IC <sub>50</sub> (nM)	Anti-leukemia Activity (MOLT-4, IC <sub>50</sub> μM)	Anti-leukemia Activity (HL-60, IC <sub>50</sub> μM)
5h	22	0.93	0.80
5i	24	-	-
Dinaciclib	18	1.30	1.84

Table 3: Pim-1 Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives[6]

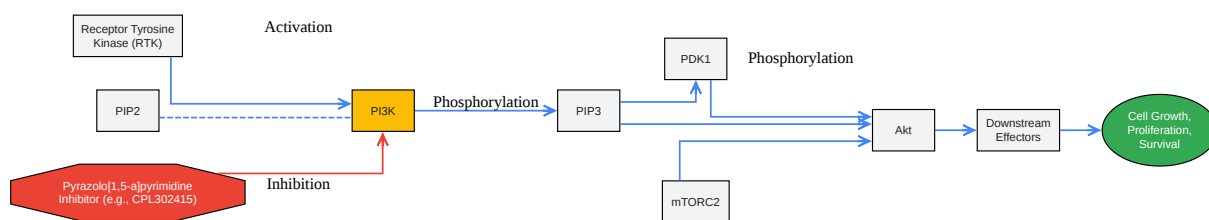
Compound ID	Pim-1 IC <sub>50</sub> (nM)
9	27
18 (fragment)	5000
19 (fragment)	294

Table 4: Trk Inhibitory Activity of Representative Pyrazolo[1,5-a]pyrimidine Derivatives[7]

Compound ID	TrkA IC <sub>50</sub> (nM)	TrkB IC <sub>50</sub> (nM)	TrkC IC <sub>50</sub> (nM)
8	1.7	-	-
9	1.7	-	-
28	0.17	0.07	0.07
36	1.4	2.4	1.9
Larotrectinib	1.2	2.1	2.1

## Visualizations

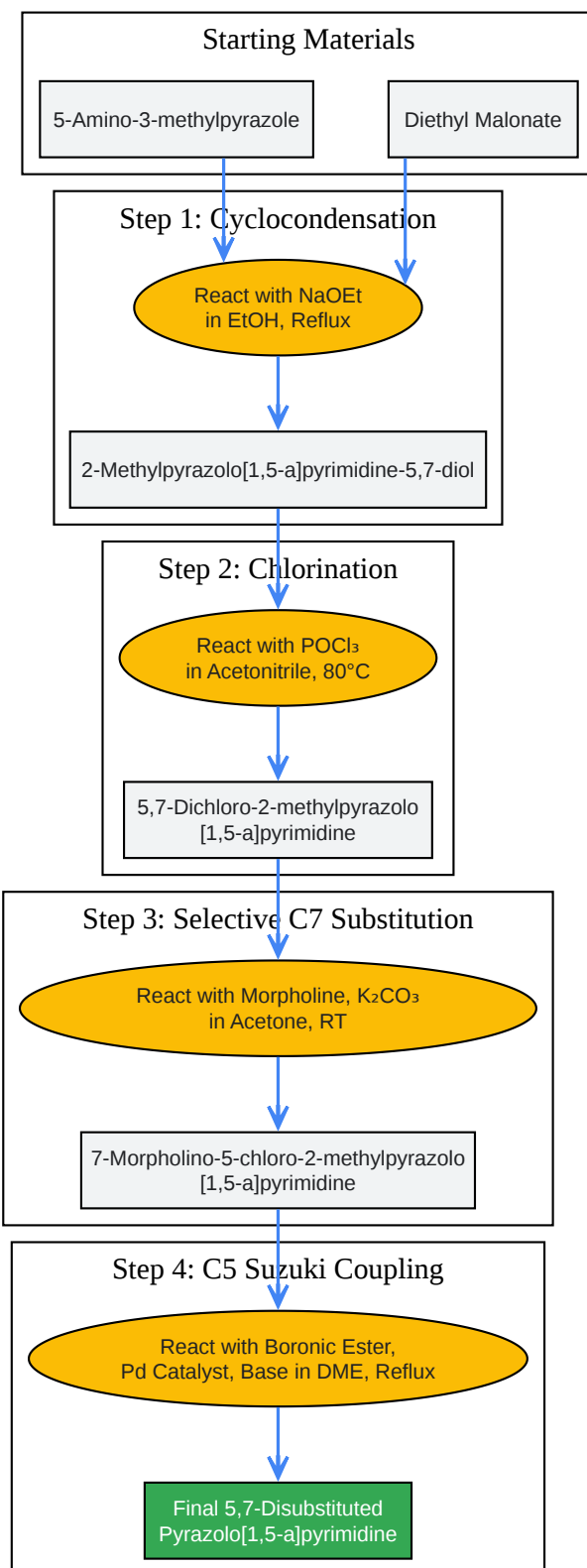
### Signaling Pathway



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Caption: PI3K Signaling Pathway and Inhibition by Pyrazolo[1,5-a]pyrimidine Derivatives.

## Experimental Workflow



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Caption: General Synthetic Workflow for Pyrazolo[1,5-a]pyrimidine Derivatives.

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Email: [info@benchchem.com](mailto:info@benchchem.com)